Cycloviolacin Y4 -

Cycloviolacin Y4

Catalog Number: EVT-246214
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cycloviolacin Y4 is a natural product found in Viola philippica with data available.
Source

Cycloviolacin Y4 is sourced from the leaves of the Viola yedoensis plant. This species is part of the Violaceae family, which has been recognized for producing various bioactive compounds, including other cyclotides.

Classification

Cycloviolacin Y4 falls under the classification of cyclotides, which are peptides that typically range from 28 to 37 amino acids in length. These peptides are characterized by a cyclic backbone and a cystine knot motif, contributing to their stability and resistance to enzymatic degradation.

Synthesis Analysis

Methods

The synthesis of Cycloviolacin Y4 can be achieved through various methods:

  1. Solid-Phase Peptide Synthesis (SPPS): This method allows for the assembly of linear precursors of cyclotides. The linear peptide is synthesized on a solid support, where amino acids are added sequentially.
  2. Native Chemical Ligation: Following SPPS, the cyclization of the linear precursor can be performed using native chemical ligation, which involves the formation of a covalent bond between a cysteine residue at the N-terminus and an α-thioester at the C-terminus.
  3. Recombinant Expression: Cycloviolacin Y4 can also be produced recombinantly in bacterial systems, allowing for larger-scale production and easier purification.

Technical Details

The synthesis often requires specific conditions to ensure proper folding and disulfide bond formation. The use of aqueous buffers under physiological conditions is critical for facilitating intramolecular reactions necessary for cyclization.

Molecular Structure Analysis

Structure

Cycloviolacin Y4 features a cyclic structure with a cystine knot motif formed by three disulfide bonds connecting six cysteine residues. This unique topology provides exceptional stability against proteolytic degradation.

Data

The molecular formula of Cycloviolacin Y4 is C₁₈H₂₃N₃O₄S₃, with a molecular weight of approximately 433.6 g/mol. The three-dimensional structure has been elucidated using techniques such as nuclear magnetic resonance spectroscopy, revealing its compact conformation.

Chemical Reactions Analysis

Reactions

Cycloviolacin Y4 exhibits various chemical reactions primarily involving its disulfide bonds. These include:

  • Reduction: Disulfide bonds can be reduced to free thiols under reducing conditions.
  • Alkylation: The thiols can undergo alkylation reactions, modifying the peptide's properties.

Technical Details

The stability of Cycloviolacin Y4 allows it to maintain its structure under various conditions, making it an ideal candidate for studying peptide interactions in biological systems.

Mechanism of Action

Process

Cycloviolacin Y4 exerts its biological effects through several mechanisms:

  1. Membrane Disruption: It interacts with lipid membranes, leading to cell lysis in target cells.
  2. Cytotoxicity: The peptide has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.

Data

Studies indicate that Cycloviolacin Y4 demonstrates significant activity against various cancer cell lines, with mechanisms involving membrane permeabilization and subsequent cell death pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cycloviolacin Y4 is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like methanol and acetonitrile.

Chemical Properties

  • Stability: The cyclic structure confers high stability against thermal and chemical denaturation.
  • pH Sensitivity: The activity may vary with changes in pH due to protonation states affecting charge interactions with membranes.

Relevant Data or Analyses

Cycloviolacin Y4 has been shown to retain activity across a range of pH levels, indicating robustness as a therapeutic agent.

Applications

Scientific Uses

Cycloviolacin Y4 has several potential applications in scientific research and medicine:

  • Antiviral Agents: Its ability to disrupt viral membranes positions it as a candidate for antiviral drug development.
  • Anticancer Therapeutics: Due to its cytotoxic effects on cancer cells, it may serve as a basis for new cancer treatments.
  • Biotechnology: Its stability makes it suitable for use in drug formulation and delivery systems.
Introduction to Cycloviolacin Y4 in the Context of Plant-Derived Cyclotides

Cycloviolacin Y4: Discovery and Taxonomic Origins in Viola yedoensis

Cycloviolacin Y4 was identified during phytochemical investigations of Viola yedoensis (Chinese violet), a perennial herb native to East Asia and traditionally used in Chinese medicine as "Zi Hua Di Ding" for treating inflammatory conditions, boils, and infections [5]. The peptide was isolated alongside seven other cyclotides (including cycloviolacins Y1-Y5) using a sequential purification protocol involving:

  • Solvent extraction with dichloromethane/methanol
  • Reverse-phase HPLC separation
  • Tandem mass spectrometry (MS/MS) for sequence determination [1] [4]

Table 1: Cyclotides Isolated from Viola yedoensis

CyclotideYield (mg/kg dry plant)Retention Time (min)Molecular Weight (Da)
Cycloviolacin Y42.8~60~3000
Cycloviolacin Y51.465~3000
Kalata B12.4~55~2900
Varv E4.8~58~3100

Taxonomically, V. yedoensis belongs to the Violaceae family, which is phylogenetically distant from the Rubiaceae family—the other major botanical source of cyclotides. This wide phylogenetic distribution suggests cyclotides evolved independently in multiple plant lineages as defense molecules against herbivores and pathogens. Cycloviolacin Y4 is constitutively expressed across V. yedoensis tissues (leaves, stems, roots), though yields vary seasonally, with highest abundance observed during flowering stages [5] [8].

Cyclotides as a Unique Class of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

Cycloviolacin Y4 belongs to the bracelet subfamily of cyclotides, characterized by a less twisted cyclic backbone compared to the Möbius subfamily. Its biosynthesis follows the ribosomally synthesized and post-translationally modified peptide (RiPP) pathway:

  • Ribosomal Synthesis: Translation of a precursor protein (Oak1-like) containing:
  • An N-terminal endoplasmic reticulum (ER) signal peptide
  • A conserved N-terminal pro-domain (leader sequence)
  • The core cyclotide domain (future Cycloviolacin Y4)
  • A C-terminal hydrophobic propeptide [7]
  • Post-Translational Modifications:
  • Disulfide bond formation: The six conserved cysteine residues form three disulfide bonds (Cysᴵ–Cysᴵⱽ, Cysᴵᴵ–Cysⱽ, Cysᴵᴵᴵ–Cysⱽᴵ) creating the cystine knot.
  • Backbone cyclization: An asparaginyl endopeptidase cleaves the C-terminal propeptide and ligates the freed C-terminus to the N-terminal amine, forming a peptide bond between Gly¹ and Asn³⁰ (in kalata B1 numbering) [7] [8].

Table 2: Key Structural Features of Cycloviolacin Y4

CharacteristicDetailFunctional Significance
Backbone CyclizationN–C terminal amide bondProtease resistance; conformational stability
Cystine KnotThree interlocked disulfide bondsExceptional structural rigidity; membrane interaction
Hydrophobic SurfaceCluster of Val, Leu, Trp residuesMembrane insertion; pore formation
LoopsSix variable loops between Cys residuesBioactivity determinants; engineering sites

This RiPP biosynthetic mechanism enables combinatorial diversification—plants express suites of 10–100 cyclotides through gene duplication and hypermutation in loop regions, while conserving the cystine knot core. The leader peptide directs enzymatic processing, while the hypervariable core peptide evolves rapidly for diverse ecological functions [7] [8].

Significance of Cycloviolacin Y4 in Natural Product Research and Drug Development

Cycloviolacin Y4 exemplifies the therapeutic potential of plant cyclotides, particularly due to its membrane-disrupting properties. Key research highlights include:

  • Anti-HIV Activity: Cycloviolacin Y4 exhibits an EC₅₀ (50% effective concentration) of 0.12 μM in XTT-based anti-HIV assays, surpassing the activity of the prototypic cyclotide kalata B1 (EC₅₀ = 0.66 μM) and approaching the potency of clinical HIV entry inhibitors. This activity correlates strongly with its hydrophobicity and membrane-lytic capability [1] [4].

  • Mechanism of Action: Like other bracelet cyclotides, Cycloviolacin Y4 selectively disrupts lipid membranes through surface adsorption, followed by pore formation and cell lysis. This mechanism is validated by:

  • High hemolytic activity against human erythrocytes (IC₅₀ = 1.7 μM)
  • Positive correlation between hydrophobicity index and anti-HIV potency
  • Membrane permeabilization observed in model lipid systems [1] [8]

  • Drug Design Scaffold: The stability and modifiable loops of Cycloviolacin Y4 make it an ideal framework for peptide engineering:

  • Grafting of bioactive epitopes onto loop regions (e.g., integrin-binding motifs)
  • Optimization of membrane selectivity via hydrophobicity tuning
  • Development of cyclotide-based diagnostics and therapeutics targeting intracellular protein-protein interactions [2] [6] [9]

Recent innovations in genome mining and synthetic biology have enabled heterologous production of cyclotides in E. coli and tobacco, overcoming supply limitations from natural sources. This facilitates structure-activity relationship (SAR) studies and preclinical development of Cycloviolacin Y4 derivatives [6] [7] [9].

Table 3: Anti-HIV Activity of Viola yedoensis Cyclotides

PeptideEC₅₀ (μM) vs. HIVIC₅₀ (μM) vs. Host CellsSelectivity Index (IC₅₀/EC₅₀)
Cycloviolacin Y40.121.714.2
Cycloviolacin Y50.041.845.0
Kalata B10.665.78.6
Varv E0.354.011.4

Natural products like Cycloviolacin Y4 continue to inspire drug discovery, constituting ~25% of FDA-approved therapeutics. Their evolutionarily optimized bioactivities offer advantages over purely synthetic compounds, particularly for targeting complex interfaces like protein-membrane interactions. With advances in computational design, metabolic engineering, and delivery technologies, Cycloviolacin Y4 derivatives may address challenges in antiviral and anticancer therapy where conventional approaches have faltered [2] [6] [9].

Concluding Remarks

Cycloviolacin Y4 epitomizes the convergence of natural product evolution and modern drug discovery. Its exceptional stability, potent membrane-interaction properties, and engineerable scaffold position it as a valuable template for developing next-generation peptide therapeutics. As RiPP biosynthesis pathways become better characterized and engineered, the systematic optimization and production of Cycloviolacin Y4 variants will accelerate, potentially unlocking new therapeutic modalities against viral infections, cancer, and other intractable diseases.

Properties

Product Name

Cycloviolacin Y4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.